Methyl 1-cyanopiperidine-3-carboxylate
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Overview
Description
Methyl 1-cyanopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with cyanide and esterifying agents. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by esterification . Another method involves the Mannich reaction, where a piperidine derivative reacts with formaldehyde and a secondary amine, followed by cyanation and esterification .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Methyl 1-cyanopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Methyl 1-oxopiperidine-3-carboxylate: A similar compound with an oxo group instead of a nitrile group.
1-Cyanopiperidine: A simpler derivative with only the nitrile group
Uniqueness
Methyl 1-cyanopiperidine-3-carboxylate is unique due to its combination of a nitrile group and an ester group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1-cyanopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-4-10(5-7)6-9/h7H,2-5H2,1H3 |
InChI Key |
KXUYVPWARVOBFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C#N |
Origin of Product |
United States |
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